4-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
Overview
Description
4-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" serves as an important intermediate in synthesizing biologically active compounds like crizotinib. This study showcases the compound's synthesis through three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming the structure by MS and 1H NMR spectrum with a total yield of 49.9% (D. Kong et al., 2016).
Another significant study involved the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These boric acid ester intermediates with benzene rings were synthesized through a three-step substitution reaction, with their structures confirmed by FTIR, NMR spectroscopy, and mass spectrometry. The paper highlights the conformational analysis and physicochemical properties of these compounds, indicating their potential in various scientific applications (P.-Y. Huang et al., 2021).
Biological Activity and Drug Discovery
- The synthesis and evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor (CSF1R) suggest the compound's potential in neuroinflammation imaging, crucial for understanding neurodegenerative diseases such as Alzheimer’s Disease. This study developed a radioligand that showed higher uptake in the brain of mice treated with lipopolysaccharide, indicating its specificity for CSF1R and its promise as a tool for studying neuroinflammation (H. Lee et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in significant carbon-carbon bond-forming reactions such as the diels-alder reaction .
Biochemical Pathways
Similar compounds are known to be involved in various organic synthesis reactions .
Result of Action
Similar compounds are known to be used as reagents and catalysts in organic synthesis .
Action Environment
It’s known that such compounds should be stored in a cool, dry place under inert gas .
Properties
IUPAC Name |
4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-14-10-12-22(13-11-14)17(23)21-16-8-6-15(7-9-16)20-24-18(2,3)19(4,5)25-20/h6-9,14H,10-13H2,1-5H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJWEHSRHWFKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCC(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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